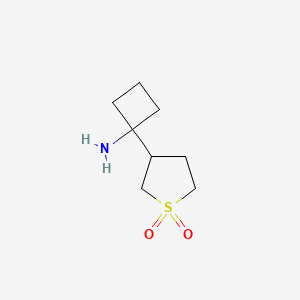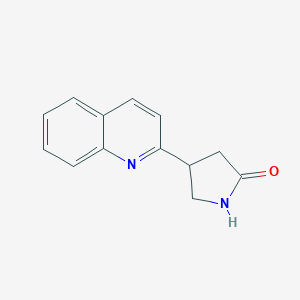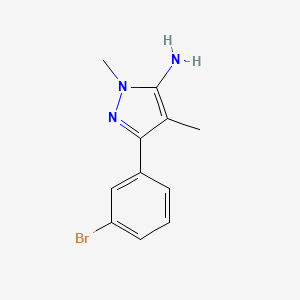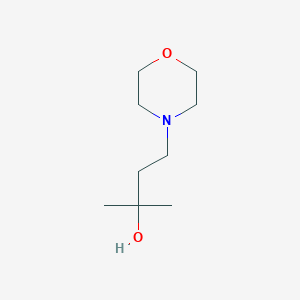
3-(1-Aminocyclobutyl)tetrahydrothiophene 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Aminocyclobutyl)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C8H15NO2S and a molecular weight of 189.28 g/mol This compound is characterized by the presence of a tetrahydrothiophene ring substituted with an aminocyclobutyl group and a sulfone group at the 1,1-position
准备方法
Synthetic Routes and Reaction Conditions
3-(1-Aminocyclobutyl)tetrahydrothiophene 1,1-dioxide can be synthesized through several methods. One common approach involves the oxidation of thiophenes to form thiophene 1,1-dioxides . The synthesis typically starts with the preparation of tetrahydrothiophene, which is then oxidized using oxidizing agents such as hydrogen peroxide or peracids to yield the 1,1-dioxide derivative. The aminocyclobutyl group can be introduced through nucleophilic substitution reactions involving suitable aminating agents.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow processes and large-scale oxidation reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial settings .
化学反应分析
Types of Reactions
3-(1-Aminocyclobutyl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the sulfone group to sulfide or other lower oxidation state forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminocyclobutyl position.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydrothiophene derivatives, sulfoxides, and sulfides, depending on the specific reaction conditions and reagents used .
科学研究应用
3-(1-Aminocyclobutyl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates
作用机制
The mechanism of action of 3-(1-Aminocyclobutyl)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfone group can participate in various biochemical reactions, including enzyme inhibition and modulation of signaling pathways. The aminocyclobutyl group may enhance the compound’s binding affinity and specificity for certain molecular targets .
相似化合物的比较
Similar Compounds
Cyclobutanamine, 1-(tetrahydro-1,1-dioxido-3-thienyl)-: Similar structure with a cyclobutanamine group and a tetrahydrothiophene 1,1-dioxide core.
3-(1-(Aminomethyl)cyclobutyl)tetrahydrothiophene 1,1-dioxide: Contains an aminomethyl group instead of an aminocyclobutyl group.
Uniqueness
3-(1-Aminocyclobutyl)tetrahydrothiophene 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C8H15NO2S |
|---|---|
分子量 |
189.28 g/mol |
IUPAC 名称 |
1-(1,1-dioxothiolan-3-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C8H15NO2S/c9-8(3-1-4-8)7-2-5-12(10,11)6-7/h7H,1-6,9H2 |
InChI 键 |
YNQGYNBSQWWLOW-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(C2CCS(=O)(=O)C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















